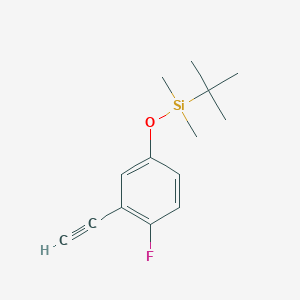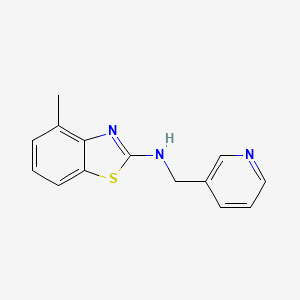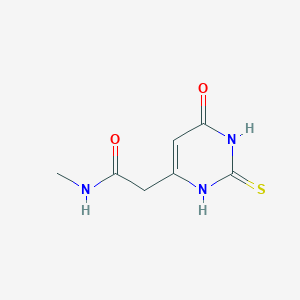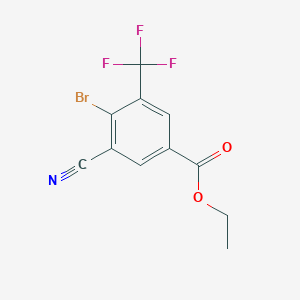
(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane
Overview
Description
“(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane” is a chemical compound with the CAS Number: 2187435-17-0. It has a molecular weight of 250.39 . The IUPAC name for this compound is tert-butyl (3-ethynyl-4-fluorophenoxy)dimethylsilane .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H19FOSi/c1-7-11-10-12 (8-9-13 (11)15)16-17 (5,6)14 (2,3)4/h1,8-10H,2-6H3 .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Catalysis and Polymerization :
- Kobayashi et al. (2002) describe a method for ethynylating phenols at the ortho position, which can be applied to various substituted phenols, yielding ortho-ethynylated products in high yields. This process involves the addition of phenoxygallium to haloethyne, followed by the elimination of GaCl3, suggesting potential applications in catalysis and material synthesis (Kobayashi, Arisawa, & Yamaguchi, 2002).
Synthesis of Fluorinated Compounds :
- Pomeisl et al. (2007) discuss the transformation of (E)- and (Z)-2-fluoroalk-2-enoates into 3-fluorofuran-2(5H)-ones. This process involves acid-catalyzed cyclization and Z/E photoisomerization, suggesting potential applications in the synthesis of novel fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Organic Synthesis and Molecular Design :
- Demircan (2014) reports on palladium-catalyzed intra/intermolecular cascade cross couplings incorporating bicyclopropylidene. This study involves compounds related to (3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane, indicating its utility in complex organic synthesis and molecular design (Demircan, 2014).
Electrochemical Applications :
- Sawaguchi, Fukuhara, & Yoneda (2001) explored the anodic fluorination of 2,6-di-tert-butylphenols. Their findings reveal novel insights into the electrochemical oxidative fluorination mechanism, suggesting possible applications in electrochemistry and material science (Sawaguchi, Fukuhara, & Yoneda, 2001).
Photophysical and Antioxidant Properties :
- Makawana & Singh (2020) conducted a study on dendrimers with a common benzenetricarbonyl core. They observed superhydrophobic properties and scavenging activities, indicating potential applications in materials science for developing novel antioxidants and investigating structure-property relationships in organic compounds (Makawana & Singh, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P271;P260;P280, suggesting that use should be in well-ventilated areas, exposure or inhalation should be avoided, and protective gloves/eye protection/face protection should be used .
properties
IUPAC Name |
tert-butyl-(3-ethynyl-4-fluorophenoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FOSi/c1-7-11-10-12(8-9-13(11)15)16-17(5,6)14(2,3)4/h1,8-10H,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVSDGXCTIHEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)



![1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1415735.png)

![Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-](/img/structure/B1415738.png)
![6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1415739.png)



![N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B1415746.png)
![Ethyl {[2-[amino(hydroxyimino)methyl]-5-(trifluoromethyl)pyridin-3-yl]oxy}acetate](/img/structure/B1415747.png)